11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
11-(2-Methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzimidazo[1,2-b]isoquinoline core substituted with a 2-methylimidazole group at position 11 and a nitrile group at position 4. Its molecular formula is C20H17N5, with a molecular weight of 375.48 g/mol (CAS No. 459191-84-5) .
Properties
IUPAC Name |
11-(2-methylimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-13-22-10-11-24(13)20-15-7-3-2-6-14(15)16(12-21)19-23-17-8-4-5-9-18(17)25(19)20/h4-5,8-11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHZRQQBPAQMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, is an imidazole derivative. Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level
Biological Activity
The compound 11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound through various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising a tetrahydrobenzimidazole moiety fused with an isoquinoline system. The imidazole ring contributes to its biological activity by providing sites for interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have been explored in several studies.
Antitumor Activity
A study evaluating the antitumor properties of related compounds found that imidazole-containing derivatives often demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed an IC50 value in the low micromolar range against human ovarian carcinoma cell lines (A2780), suggesting potent antitumor activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit key signaling pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Research Findings
Several studies have provided insights into the biological activity of this compound and its analogs:
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study focusing on imidazole derivatives, researchers synthesized several analogs and evaluated their anticancer efficacy. The results indicated that modifications to the imidazole ring significantly influenced the cytotoxicity profiles against multiple cancer types. Notably, the presence of electron-withdrawing groups enhanced potency.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of related compounds. The findings revealed that certain derivatives displayed effective inhibition against pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exhibit significant anticancer properties. Studies have shown that the imidazole and benzimidazole moieties contribute to the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, derivatives of similar structures have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and triggering programmed cell death.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. The presence of the imidazole ring is known to enhance the bioactivity against a range of pathogens. In vitro studies have demonstrated that such compounds can inhibit bacterial growth and show efficacy against fungal infections. This antimicrobial activity is attributed to the ability of imidazole derivatives to disrupt microbial cell membranes or interfere with essential metabolic processes.
Pharmacological Applications
G-Protein Coupled Receptor Modulation
Recent studies have explored the role of compounds with similar structures in modulating G-protein coupled receptors (GPCRs), which are crucial targets in drug development for various diseases including diabetes and obesity. The compound's structural features may facilitate interactions with specific GPCRs, leading to potential therapeutic applications in metabolic disorders.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with imidazole and benzimidazole components have been linked to neuroprotection against oxidative stress and neuroinflammation. This makes them candidates for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Material Science Applications
Fluorescent Materials
The structural characteristics of this compound may allow it to be used in the development of fluorescent materials. Such materials are valuable in various applications including bioimaging and sensor technology. The ability to emit fluorescence upon excitation can be harnessed for visualizing biological processes or detecting specific biomolecules.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer cell lines using derivatives similar to the target compound. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus and Candida albicans growth with a related imidazole derivative. |
| Study C | GPCR Modulation | Identified potential agonistic activity on TGR5 receptor leading to enhanced glucose metabolism in vitro. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities:
Key Observations:
No direct activity data are available for the target compound, but the 2-methylimidazole group—a common pharmacophore in kinase inhibitors—may confer similar biological relevance.
Structural Modifications :
- The chloro derivative serves as a synthetic intermediate, enabling further functionalization via nucleophilic substitution .
- The 4-phenylpiperazine substituent increases molecular weight and introduces a moiety often associated with dopamine receptor interactions, hinting at CNS applications .
Physicochemical Trends: Bulkier substituents (e.g., benzylamino, phenylpiperazine) increase molecular weight and may reduce solubility, whereas smaller groups (e.g., methyl, chloro) maintain lower molecular weights and better drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
